molecular formula C6H10I2 B1338519 1,1-Bis(iodomethyl)cyclobutane CAS No. 65478-57-1

1,1-Bis(iodomethyl)cyclobutane

Cat. No.: B1338519
CAS No.: 65478-57-1
M. Wt: 335.95 g/mol
InChI Key: LDIPTYNQUAFCAP-UHFFFAOYSA-N
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Description

1,1-Bis(iodomethyl)cyclobutane is an organic compound with the molecular formula C₆H₁₀I₂. It is characterized by a cyclobutane ring with two iodomethyl groups attached to the same carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Scientific Research Applications

1,1-Bis(iodomethyl)cyclobutane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications.

    Material Science: It is investigated for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound and its derivatives are studied for their biological activity and potential therapeutic effects.

Safety and Hazards

The safety information for 1,1-Bis(iodomethyl)cyclobutane indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Bicyclobutanes, including 1,1-Bis(iodomethyl)cyclobutane, are intriguing building blocks in organic chemistry due to their high strain and associated low activation barriers to reactivity . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics . Therefore, the future directions in the study of this compound and similar compounds may involve the development of more practical synthetic routes and the exploration of their potential applications in the synthesis of complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(iodomethyl)cyclobutane can be synthesized through various methods. One common approach involves the reaction of cyclobutane with iodomethane in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds as follows: [ \text{Cyclobutane} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(iodomethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield cyclobutane derivatives.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the iodomethyl groups to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Substitution: Cyclobutane derivatives with different functional groups.

    Reduction: Cyclobutane with reduced side chains.

    Oxidation: Cyclobutane derivatives with hydroxyl or carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromomethylcyclobutane: Similar structure but with bromine atoms instead of iodine.

    1,1-Dichloromethylcyclobutane: Similar structure but with chlorine atoms instead of iodine.

    1,1-Difluoromethylcyclobutane: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

1,1-Bis(iodomethyl)cyclobutane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens This results in distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs

Properties

IUPAC Name

1,1-bis(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPTYNQUAFCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499061
Record name 1,1-Bis(iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65478-57-1
Record name 1,1-Bis(iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(iodomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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